Methyl 6-isopropoxy-1H-indole-2-carboxylate

Description

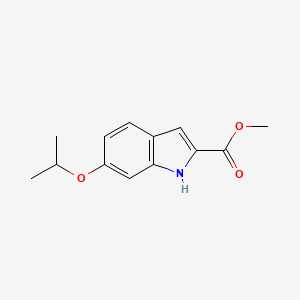

Methyl 6-isopropoxy-1H-indole-2-carboxylate (CAS: 881041-42-5) is an indole-derived compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . Its structure features:

- A methyl ester at the 2-position of the indole ring.

- An isopropoxy group (-OCH(CH₃)₂) at the 6-position.

- A free N-H group at the 1-position, retaining the indole’s aromatic heterocyclic core .

This compound is primarily used in research and development, with applications in synthetic chemistry and material science.

Properties

IUPAC Name |

methyl 6-propan-2-yloxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)17-10-5-4-9-6-12(13(15)16-3)14-11(9)7-10/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVUZWHANZCUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isopropoxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various precursors such as aniline derivatives.

Functional Group Introduction: The isopropoxy group is introduced at the sixth position through an etherification reaction. This can be achieved by reacting the indole derivative with isopropyl alcohol in the presence of an acid catalyst.

Esterification: The carboxyl group at the second position is esterified using methanol and a suitable esterification catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester group to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the positions adjacent to the nitrogen atom. Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including methyl 6-isopropoxy-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. These compounds exhibit significant activity against the strand transfer process of the integrase enzyme, which is crucial for viral replication. For instance, structural optimizations of related indole derivatives have shown IC50 values as low as 0.13 μM, indicating potent inhibitory effects on HIV integrase .

Mechanism of Action

The mechanism involves the chelation of two magnesium ions within the active site of integrase by the indole core and carboxyl group. This interaction is essential for blocking the enzyme's activity, thereby preventing the integration of viral DNA into the host genome . Further modifications at various positions on the indole ring have resulted in enhanced binding affinities and improved biological activity.

Synthetic Methodologies

Multicomponent Reactions

this compound can be synthesized using multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. For example, a study demonstrated a tandem synthetic route involving palladium-catalyzed C(sp2)−H functionalization to create diverse indolo[3,2-c]quinolinone analogues from indole-2-carboxylic acids . This method highlights the versatility and efficiency of MCRs in generating libraries of biologically relevant compounds.

Optimization Strategies

The optimization of synthetic pathways has been crucial in enhancing yields and reducing reaction times. By employing various catalytic systems and optimizing reaction conditions, researchers have successfully produced derivatives with improved pharmacological properties .

Therapeutic Potential

Cancer Research

Indole derivatives are being investigated for their potential as anticancer agents. The structural features of this compound may facilitate interactions with biological targets involved in cancer progression. Preliminary docking studies suggest that these compounds could act as kinase inhibitors, which are vital in cancer cell signaling pathways .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of indole derivatives. Compounds like this compound are being studied for their ability to modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antiviral Activity | Inhibits HIV-1 integrase with IC50 values as low as 0.13 μM |

| Synthetic Methodologies | Utilizes multicomponent reactions for efficient synthesis |

| Cancer Research | Potential anticancer activity through kinase inhibition |

| Neuroprotective Effects | Modulates neuroinflammation; potential use in neurodegenerative disease therapies |

Mechanism of Action

The mechanism of action of Methyl 6-isopropoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The ester and isopropoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties

Key Observations:

Positional isomerism (e.g., 5- vs. 6-isopropoxy) alters electronic distribution and reactivity. For example, Ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS: 1255147-70-6) has distinct electronic properties due to the substituent’s proximity to the indole nitrogen .

Ester Group Variations :

- Replacing the methyl ester with an ethyl ester (e.g., Ethyl 6-methoxy-1H-indole-2-carboxylate) increases lipophilicity (logP) and molecular weight, affecting pharmacokinetic properties in drug discovery contexts .

N-Substituted Derivatives: Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS: 202745-76-4) is a structural isomer with the isopropyl group on the indole nitrogen.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Data

Notes:

- Infrared Spectroscopy : All analogs show characteristic ester carbonyl stretches (~1700 cm⁻¹), but subtle shifts occur due to substituent electronic effects .

- Methoxy vs. Isopropoxy : The isopropoxy group’s electron-donating inductive effect may slightly lower the C=O stretching frequency compared to methoxy derivatives .

Biological Activity

Methyl 6-isopropoxy-1H-indole-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by an indole ring structure which is known for its diverse biological activities. The presence of the isopropoxy group at the 6-position and the carboxylate group at the 2-position are crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 integrase inhibitor . Integrase plays a critical role in the HIV replication cycle, making it a significant target for antiviral drug development.

Case Study: HIV-1 Integrase Inhibition

A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibited promising inhibitory effects on HIV-1 integrase. The binding analysis revealed that these compounds chelate two Mg²⁺ ions within the active site of integrase, which is essential for its enzymatic function. The most potent derivative showed an IC₅₀ value of 0.13 μM , indicating strong inhibitory activity against integrase strand transfer .

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.13 | Inhibits integrase by chelating Mg²⁺ ions |

| Derivative 17a | 3.11 | π–π stacking with viral DNA |

Anticancer Activity

In addition to its antiviral properties, this compound has shown potential as an anticancer agent. Various studies have reported its efficacy against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A comprehensive evaluation of indole derivatives indicated that this compound and related compounds exhibited significant cytotoxic effects on human cancer cell lines such as A549 and SGC-7901. The mechanism appears to involve disruption of microtubule polymerization, leading to enhanced cytotoxicity .

| Cell Line | Compound | IC₅₀ (μM) | Observed Effect |

|---|---|---|---|

| A549 | This compound | 15.56 | Induction of apoptosis |

| SGC-7901 | This compound | 33.69 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications at the indole core significantly influence its potency against various targets.

Key Findings from SAR Studies

- Positioning of Substituents : Substituents at the C3 and C6 positions of the indole ring have been shown to enhance binding affinity towards target proteins.

- Chelation Effects : The ability to chelate metal ions within active sites is crucial for both antiviral and anticancer activities.

- Hydrophobic Interactions : The introduction of hydrophobic groups improves interaction with target sites, enhancing overall efficacy .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Base-Catalyzed Hydrolysis : Treatment with NaOH in aqueous methanol at 80°C converts the ester to a carboxylate, enabling subsequent coupling reactions .

-

Acid-Catalyzed Hydrolysis : Concentrated sulfuric acid in ethanol facilitates ester cleavage, though this method is less common due to potential side reactions .

Example :

Hydrolysis of methyl 6-bromo-1H-indole-2-carboxylate (analog) with NaOH yielded the carboxylic acid derivative, which showed enhanced HIV-1 integrase inhibition compared to the ester precursor .

Electrophilic Substitution Reactions

The isopropoxy group at position 6 activates the indole ring for electrophilic substitutions, particularly at positions 3 and 7.

Formylation at C3

The Vilsmeier–Haack reaction introduces a formyl group at position 3 using POCl₃ and DMF, achieving yields >90% :

textMethyl 6-isopropoxy-1H-indole-2-carboxylate → Methyl 3-formyl-6-isopropoxy-1H-indole-2-carboxylate

This aldehyde intermediate is pivotal for synthesizing hydrazine derivatives or Schiff bases .

Halogenation

Bromination and chlorination occur selectively at C5 or C7, depending on reaction conditions:

-

N-Bromosuccinimide (NBS) in DMF brominates C7 in high yields (85%) .

-

Chlorine gas in acetic acid targets C5 but requires careful temperature control to avoid over-halogenation .

Comparison of Halogenation Sites :

| Halogenating Agent | Position | Yield (%) | Conditions |

|---|---|---|---|

| NBS | C7 | 85 | DMF, RT, 4 h |

| Cl₂ | C5 | 72 | AcOH, 0–5°C, 2 h |

Nucleophilic Reactions at the Isopropoxy Group

The isopropoxy substituent can undergo nucleophilic displacement under harsh conditions, though this is less common due to steric hindrance. For example:

-

Alkylation : Reaction with alkyl halides in the presence of K₂CO₃ replaces the isopropoxy group with bulkier alkoxy chains, albeit in modest yields (40–60%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C6:

-

Buchwald–Hartwig Amination : Substituted anilines or benzylamines react at C6 in the presence of Pd(OAc)₂ and XPhos, yielding aryl/alkylamino derivatives (63–82% yields) .

-

Suzuki–Miyaura Coupling : Limited applicability due to competing reactivity at the ester group, but feasible with protected intermediates .

Reduction and Oxidation

-

Reduction of Aldehydes : The C3 formyl group is reduced to a hydroxymethyl group using Al(O-i-Pr)₃ in isopropanol (80% yield) .

-

Oxidation of the Indole Ring : Strong oxidants like KMnO₄ cleave the indole ring, but controlled oxidation with H₂O₂ in acetic acid preserves the core structure .

Structural Influence on Reactivity

Comparative studies with analogs reveal that the isopropoxy group enhances electron density at C3 and C7, making these positions more reactive than in unsubstituted indoles. For example:

| Compound | Electrophilic Substitution Position | Reactivity (vs. Unsubstituted Indole) |

|---|---|---|

| This compound | C3, C7 | 3–5× higher |

| Methyl 6-chloro-1H-indole-2-carboxylate | C5 | 1.2× higher |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-isopropoxy-1H-indole-2-carboxylate, and how can reaction yields be improved?

- Answer : The synthesis typically involves introducing the isopropoxy group at the 6-position of the indole scaffold. Key methods include nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl ether formation) followed by esterification. Reaction optimization can be achieved via statistical design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, fluorinated indole carboxylates synthesized under controlled conditions (e.g., 80°C in DMF with Pd catalysts) achieved >80% yields, as reported in analogous studies . Purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., distinguishing 6-isopropoxy substitution via H and C NMR chemical shifts). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, X-ray diffraction (XRD) with software like SHELXL or ORTEP-3 resolves 3D structure and hydrogen bonding. For instance, indole derivatives with methoxy groups showed planar indole rings and intermolecular π-π stacking in XRD studies .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : Stability is influenced by light, temperature, and humidity. Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N). Avoid aqueous or basic environments to prevent ester hydrolysis. No decomposition was observed in similar indole carboxylates stored at -20°C for >6 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-donating isopropoxy groups increase HOMO energy, enhancing reactivity at the indole 3-position. Solvent effects can be simulated using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What experimental strategies resolve contradictions between computational predictions and empirical reactivity data?

- Answer : Discrepancies often arise from solvation effects or transition-state barriers unaccounted for in simulations. Validate computational models by comparing kinetic data (e.g., Arrhenius plots) with DFT-derived activation energies. For example, steric hindrance from the isopropoxy group may reduce coupling efficiency in practice despite favorable computational thermodynamics .

Q. How does the isopropoxy group influence regioselectivity in subsequent functionalization reactions?

- Answer : The isopropoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 5-position of the indole ring. For example, bromination of 6-substituted indoles favors the 5-position due to resonance stabilization . Steric effects may limit accessibility, requiring bulky electrophiles or directed metalation strategies.

Q. What protocols ensure safe handling and toxicity assessment of this compound in biological studies?

- Answer : Use NIOSH-approved respirators (e.g., P95) and impermeable gloves during synthesis. Acute toxicity can be assessed via in vitro assays (e.g., MTT for cell viability). While no carcinogenic data exist for this compound, structurally related indoles showed low cytotoxicity in human cell lines at <100 µM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.